Norleual vs. 6-AH Analog: Head-to-Head Comparison of Blood Metabolic Stability (t1/2)
In a direct head-to-head comparison, the parent compound Norleual exhibits a significantly shorter half-life in blood compared to the metabolically stabilized 6-AH analog, d-Nle-Tyr-Ile-NH-(CH2)5-CONH2. This is a critical factor for studies involving systemic administration or long-term assays. The 6-AH analog demonstrates superior stability, with a t1/2 of 80 minutes versus Norleual's t1/2 of less than 5 minutes [1]. This difference is attributed to the 6-AH analog's resistance to enzymatic degradation.
| Evidence Dimension | Half-life in blood (t1/2) |
|---|---|
| Target Compound Data | t1/2 < 5 minutes |
| Comparator Or Baseline | 6-AH analog (d-Nle-Tyr-Ile-NH-(CH2)5-CONH2): t1/2 = 80 minutes |
| Quantified Difference | At least a 16-fold increase in half-life for the 6-AH analog. |
| Conditions | Blood stability assay (in vitro or ex vivo), as reported in JPET 2012. |
Why This Matters
This data is essential for researchers designing in vivo experiments, as the short half-life of Norleual necessitates frequent dosing or specialized formulations, whereas the 6-AH analog is more suitable for studies requiring sustained target engagement.
- [1] Kawas, L. H., et al. (2012). Development of angiotensin IV analogs as hepatocyte growth factor/Met modifiers. *Journal of Pharmacology and Experimental Therapeutics*, 340(3), 539-548. View Source
